PhIP - 105650-23-5

PhIP

Catalog Number: EVT-279935
CAS Number: 105650-23-5
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PhIP (PhIP) is a heterocyclic aromatic amine (HAA) generated during the cooking of meat and poultry at high temperatures. [] It belongs to the amino-imidazoazaarens (AIA) group of mutagenic/carcinogenic compounds. [] PhIP is the most abundant HAA found in the human diet. [] It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). [Not included as per instructions] PhIP is extensively studied in scientific research due to its potential impact on human health. [, ]

Overview

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine that is recognized as a dietary mutagenic carcinogen. It is primarily formed during the cooking of meat and fish at high temperatures, particularly through the Maillard reaction, which occurs between amino acids and reducing sugars. This compound has been extensively studied due to its potential health risks associated with the consumption of cooked meats.

Source and Classification

The compound is classified as a heterocyclic aromatic amine and is produced through thermal processing of foods, especially those containing phenylalanine and creatinine. Its formation has been linked to lipid oxidation and the Maillard reaction, highlighting its relevance in food chemistry and toxicology . The isolation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine was first reported in 1986, with its structure confirmed through chemical synthesis techniques .

Synthesis Analysis

Methods

The synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves the reaction of phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creatinine in an environment that includes formaldehyde and ammonia. This reaction can occur in situ during food processing . The process can be influenced by various factors including temperature, time, and the presence of other reactants such as lipids or carbohydrates, which can contribute to the formation of reactive carbonyls necessary for PhIP synthesis.

Technical Details

The formation of this compound is not solely dependent on amino acids; lipid-derived reactive carbonyls also play a significant role. This dual contribution from both lipids and carbohydrates suggests a complex interplay during food processing that can lead to the generation of various heterocyclic amines . Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for the detection and quantification of this compound in food samples .

Molecular Structure Analysis

Structure

The molecular formula for 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is C13H12N4. Its structure features an imidazo ring fused with a pyridine ring, with an amino group and a methyl group attached at specific positions on the ring system.

Data

Chemical Reactions Analysis

Reactions

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes metabolic activation primarily through cytochrome P450 enzymes in the liver. The initial phase involves oxidation to form hydroxylated intermediates such as N-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. These metabolites can further react to form DNA adducts, which are critical in understanding the compound's carcinogenic potential .

Technical Details

The metabolic pathway includes two phases:

  1. Phase I Metabolism: Involves oxidation by cytochrome P450 enzymes (notably CYP1A2), leading to hydroxylated forms.
  2. Phase II Metabolism: Involves conjugation reactions that make these intermediates more reactive towards cellular macromolecules like DNA.

These reactions result in DNA strand breaks and adduct formation, contributing to its mutagenic properties .

Mechanism of Action

Process

The mechanism by which 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its carcinogenic effects involves its metabolic activation to form reactive intermediates that can bind covalently to DNA. This binding leads to mutations during DNA replication, which may initiate carcinogenesis.

Data

Studies have shown that exposure to this compound results in increased levels of DNA adducts in cellular systems, indicating a direct link between exposure and genetic damage. The formation of these adducts has been characterized using sophisticated analytical techniques that allow for precise identification and quantification .

Physical and Chemical Properties Analysis

Physical Properties

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a solid at room temperature with specific melting points reported in various studies. It exhibits solubility in organic solvents but limited solubility in water.

Chemical Properties

The compound is stable under normal conditions but can undergo degradation when exposed to heat or oxidative environments. Its reactivity is primarily attributed to the presence of nitrogen atoms within its heterocyclic structure, which can facilitate electrophilic attacks on nucleophilic sites on DNA.

Relevant Data or Analyses

Analytical methods such as HPLC coupled with mass spectrometry have been employed for accurate quantification of this compound in food matrices, highlighting its significance in food safety assessments .

Applications

Scientific Uses

Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine focuses on its role as a model compound for studying dietary carcinogens. It serves as a key substance in toxicological studies aimed at understanding the mechanisms underlying food-related cancer risks. Additionally, it is used in developing analytical methods for detecting heterocyclic amines in food products, contributing to public health safety measures regarding dietary intake of potentially harmful substances.

Introduction to PhIP in Contemporary Research

Historical Context of Heterocyclic Amines (HCAs) in Food Toxicology

The discovery of HCAs represents a pivotal advancement in understanding dietary carcinogenesis. In 1977, Japanese scientists led by Dr. Takashi Sugimura identified the first HCA (IQ, 2-amino-3-methylimidazo[4,5-f]quinoline) in grilled fish, fundamentally altering perceptions of cooked food safety. This breakthrough emerged from investigations into the mutagenic properties of charred proteinaceous foods using the Ames Salmonella mutagenicity test. Subsequent research throughout the 1980s expanded the roster of identified HCAs, with PhIP being isolated and characterized in 1986 from fried ground beef cooked at 300°C. Researchers at Lawrence Livermore National Laboratory employed sophisticated separation techniques including acid extraction, XAD-2 resin absorption, and preparative high-performance liquid chromatography (HPLC) to isolate this compound, later confirming its structure through mass spectrometry and proton nuclear magnetic resonance spectral analysis [1] [2].

The identification of HCAs prompted a paradigm shift in food toxicology, transitioning focus from naturally occurring toxins and environmental contaminants to carcinogens generated in situ during cooking. This historical trajectory underscores how analytical chemistry advancements facilitated the detection of trace-level mutagenic compounds in complex food matrices. By the early 1990s, the International Agency for Research on Cancer (IARC) had evaluated several HCAs, culminating in the classification of PhIP as a Group 2B carcinogen (possibly carcinogenic to humans) in 1993 based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence [1] [2].

Table 1: Historical Milestones in HCA Research

YearKey AdvancementSignificance
1977Discovery of IQ in cooked fishFirst identification of mutagenic heterocyclic amines in cooked foods
1986Isolation of PhIP from fried beefIdentification of the most abundant HCA in cooked meats
1991Demonstration of PhIP carcinogenicity in ratsConfirmed multi-organ carcinogenic potential (colon, mammary)
1993IARC classification of PhIP as Group 2BFormal recognition as possible human carcinogen
2011NTP listing as "reasonably anticipated human carcinogen"Reinforced concern regarding human cancer risk

PhIP as a Model Compound for Dietary Carcinogen Studies

PhIP serves as a prototypical dietary carcinogen for investigating mechanisms of chemical carcinogenesis due to its well-characterized metabolic pathways and reproducible tumorigenicity in laboratory models. Upon ingestion, PhIP undergoes complex bioactivation primarily mediated by hepatic cytochrome P450 1A2 (CYP1A2), which catalyzes N-oxidation to form the proximate carcinogen N-hydroxy-PhIP. This metabolite subsequently undergoes esterification via sulfotransferases (SULTs) or N-acetyltransferases (NATs), particularly NAT2, producing highly reactive nitrenium ions capable of forming DNA adducts. Competing detoxification pathways involve glucuronidation by UGT1A enzymes or oxidation to non-mutagenic 4'-hydroxy-PhIP. The critical balance between metabolic activation and detoxification determines individual susceptibility, with polymorphisms in CYP1A2 and NAT2 genes significantly influencing cancer risk in experimental models [2] [4].

Table 2: Key Enzymes in PhIP Metabolism

EnzymeRole in PhIP MetabolismGenetic Variation Impact
CYP1A2Primary activation (N-hydroxylation)40-fold expression variation; rapid vs. slow oxidizer phenotypes
NAT2Bioactivation (O-acetylation)Polymorphisms determine rapid/slow acetylator status
UGT1A1Detoxification (N-glucuronidation)Inducible expression affecting detoxification capacity
SULT1A1Bioactivation (sulfation)Higher expression increases DNA adduct formation

Animal studies consistently demonstrate PhIP's carcinogenic potential across species and target organs. Male Fischer 344 rats fed 400 mg/kg PhIP developed colon adenocarcinomas (16/29 animals) while females exhibited mammary adenocarcinomas (14/30 animals). Remarkably, the highly sensitive Nagase analbuminaemic rat model developed intestinal tumors at a 77% incidence rate (10/13 animals) following dietary PhIP exposure. Mouse models displayed increased lymphoma incidence (males: 11/35 vs. 2/36 controls; females: 26/38 vs. 6/40 controls). Beyond genotoxicity, contemporary research reveals PhIP's ability to disrupt cellular signaling pathways; at concentrations as low as 5nM, it modulates gene expression in human adipocytes, altering JAK/STAT and MAPK pathways associated with inflammation, diabetes, and cancer. Specifically, PhIP exposure upregulates ANGPTL2, CD14, and IGFBP5 while downregulating EGR1 and FOS, indicating broader epigenetic and non-genotoxic mechanisms contributing to carcinogenesis [1] [4] [7].

Bioaccumulation represents another critical aspect of PhIP's biological impact. Adipose tissue demonstrates significantly higher retention of PhIP (24-hour retention: 14.4%) compared to hepatic (HepG2) and intestinal (Caco-2) cell lines (2.6% and 14.4% lower retention, respectively), suggesting adipose tissue serves as a long-term reservoir for this lipophilic compound. This retention pattern may potentiate chronic low-level exposure to metabolically activated PhIP species in adipose-rich tissues, providing a mechanistic link between obesity and certain obesity-related cancers [4].

Epidemiological Significance of PhIP in Modern Diets

PhIP exposure represents a widespread dietary concern due to its formation across diverse cooking methods and protein sources. Cooking temperature, duration, and meat type significantly influence PhIP concentrations, with well-done poultry showing exceptionally high levels (up to 17.54 ng/g). Grilling, frying, and broiling produce substantially higher PhIP yields compared to baking or boiling. The compound has been detected in mainstream cigarette smoke condensate (average 16.4 ng/cigarette) and human urine following consumption of cooked meats, confirming systemic absorption and distribution in human populations [1] [2] [6].

Table 3: PhIP Concentrations in Cooked Meats Under Different Conditions

Meat TypeCooking Method/DonenessAverage PhIP (ng/g)
Chicken (skinless)Fried - well-done (79°C)17.54 ± 0.17
PorkFried - well-done (83°C)7.82 ± 1.13
Beef pattyFried - well-done (58°C)3.96 ± 0.13
BeefFried - very well-done (74°C)7.33 ± 0.11
Lamb chopFried - well-done (85°C)2.4
BaconFried - well cooked1.93 ± 0.37

Epidemiological investigations reveal compelling associations between estimated PhIP exposure and cancer risk in human populations. Case-control and cohort studies demonstrate that high consumers of well-done meats exhibit increased risks for multiple malignancies:

  • Colorectal Cancer: Population studies indicate up to 2.4-fold increased colon cancer risk among consumers of well-done meat compared to those preferring rare or medium preparations. This association appears strongest for diets rich in red meat subjected to high-temperature cooking methods [2] [6].
  • Breast Cancer: Postmenopausal women with high PhIP exposure (estimated via food frequency questionnaires) demonstrate statistically significant increases in breast cancer incidence, with odds ratios ranging from 1.5 to 2.7 across studies. The association appears modulated by NAT2 acetylator status, implicating metabolic susceptibility [2].
  • Prostate Cancer: A meta-analysis of eight studies found a 17% increased prostate cancer risk per 25 ng/day PhIP intake, with stronger associations observed for advanced-stage disease. Margin of Exposure (MOE) assessments for prostate carcinomas indicate values of 20,000–40,000 at high dietary exposure levels (0.00002 mg/kg-bw/day), suggesting potential concern for heavy consumers [2].

Exposure assessment methodologies include Food Frequency Questionnaires (FFQ) estimating consumption patterns of cooked meats, and analytical measurements of PhIP in cooked food samples. Biomarker studies reveal substantial interindividual variation in PhIP metabolism and excretion; urinary PhIP concentrations after charbroiled beef consumption vary up to 50-fold among individuals, with conjugated metabolites accounting for 60–90% of total excreted PhIP. Alkaline hydrolysis reveals substantially higher total PhIP excretion compared to unhydrolyzed samples (peak levels: 73.7 pg/ml vs. 6.7 pg/ml), highlighting the importance of accounting for metabolic conjugates in exposure assessment [6].

Despite compelling mechanistic and observational data, epidemiological findings remain inconsistent, likely reflecting the substantial challenges in accurately quantifying long-term HCA exposure. Variations in cooking practices, genetic polymorphisms in metabolic enzymes, and interactions with other dietary components collectively complicate risk assessment. Nevertheless, the consistent tumorigenicity in multiple animal models and the biological plausibility established through mechanistic studies underscore PhIP's significance as a modifiable dietary risk factor in contemporary cancer prevention research [2] [7].

Properties

CAS Number

105650-23-5

Product Name

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)

InChI Key

UQVKZNNCIHJZLS-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N

Solubility

Soluble in methanol, DMSO

Synonyms

2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
PhIP

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N

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